molecular formula C10H14N2O B1407831 6-(oxan-4-yl)pyridin-3-amine CAS No. 1373148-09-4

6-(oxan-4-yl)pyridin-3-amine

Cat. No.: B1407831
CAS No.: 1373148-09-4
M. Wt: 178.23 g/mol
InChI Key: AVILKEXHTHNAIW-UHFFFAOYSA-N
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Description

“6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 g/mol. The compound is used for research purposes.


Molecular Structure Analysis

The InChI code for “6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine” is 1S/C10H14N2O/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine” is a liquid with a density of 0.977 g/cm3 at 25 °C . The compound has a refractive index (n20/D) of 1.463 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Pyrylium Compounds : The synthesis of pyrylium compounds involves the reaction of tetra- and pentasubstituted pyrylium salts with secondary alkyl amines, producing stable crystalline 2-dialkylamino-2h-pyrans. These reactions occur regioselectively and the structure of the reaction products is established through various spectroscopic methods. Electrophilic agents can regenerate the original pyrylium cations from these compounds (Fischer, Zimmermann, & Weissenfels, 1983).

  • Pyrrolo[3,4-b]pyridine Synthesis : A practical and convenient one-pot synthetic method for substituted pyrrolo[3,4-b]pyridin-5-ones has been developed. This method is based on the condensation of primary amines with specific acetamides, showcasing a previously unknown recyclization of the starting material (Melekhina et al., 2019).

  • Fluorinated Heterocyclic Scaffold Synthesis : The synthesis of fluorinated heterocyclic scaffolds, such as 5-Allyl-7,7-difluoro-2-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-amine, has been achieved through various chemical reactions. This efficient route allows access to novel functionalized carboxymides, showcasing the potential for parallel synthesis and compound library creation (Revanna et al., 2013).

Structural and Spectroscopic Analysis

  • Crystal Structures and Hydrogen Bonding : The crystal structures of certain pyridine derivatives have been analyzed, revealing different sites of protonation and distinct intermolecular hydrogen bonding patterns. These structural insights are crucial for understanding the molecular interactions and properties of these compounds (Böck et al., 2021).

  • Spectroscopic and Structural Investigations : Comparative experimental and theoretical studies on synthetic analogs of biologically relevant pyran motifs have been conducted. These studies include spectral and structural properties analysis using various computational methods, providing insights into the molecular characteristics of these compounds (Kumar et al., 2020).

Novel Synthesis Methods and Reactions

  • Domino Reactions for Pyrazolo[3,4-b]pyridines : Novel pyrazolo[3,4-b]pyridines have been synthesized through domino reactions. This method involves the formation of multiple bonds, showcasing an efficient route for creating complex molecular structures in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).

  • Synthesis of N-Substituted Pyridin-2(1H)-imines : A novel and efficient method for synthesizing a series of N-substituted pyridin-2(1H)-imines has been described, showcasing a simple approach for creating these compounds (Marangoni et al., 2017).

  • Ultrasound-Mediated Synthesis : An environment-friendly protocol has been developed for the synthesis of pyran-2-one derivatives using ultrasound-mediated condensation. This method offers several advantages, including shorter reaction times and higher yields (Wang et al., 2011).

Biochemical Analysis

Biochemical Properties

6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with ataxia telangiectasia mutated (ATM) kinase, a key enzyme involved in the DNA damage response . The interaction between 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine and ATM kinase leads to the inhibition of the enzyme’s activity, which can affect the repair of DNA double-strand breaks. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular responses to DNA damage.

Cellular Effects

The effects of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ATM kinase by 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine can lead to altered cell cycle progression and increased sensitivity to DNA-damaging agents . Furthermore, this compound may affect the expression of genes involved in DNA repair and apoptosis, thereby impacting cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of ATM kinase, inhibiting its activity and preventing the phosphorylation of downstream targets involved in the DNA damage response . Additionally, 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine may interact with other proteins and enzymes, leading to changes in their activity and subsequent effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of ATM kinase and prolonged effects on DNA repair and cell cycle progression.

Dosage Effects in Animal Models

The effects of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, this compound may selectively inhibit ATM kinase without causing significant toxicity . At higher doses, 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine can exhibit toxic effects, including increased cell death and adverse impacts on organ function. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing toxicity.

Metabolic Pathways

6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound may undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . The metabolic flux and levels of metabolites can be affected by the presence of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine can influence its activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine within the nucleus, cytoplasm, or other subcellular structures can determine its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

6-(oxan-4-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVILKEXHTHNAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373148-09-4
Record name 6-(oxan-4-yl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

After 1.0M toluene-solution (9.8 ml) of lithium bis(trimethylsilyl)amide was added to bis(dibenzylideneacetone)palladium (0) (67 mg) and tri-tert-butylphosphine tetrafluoroborate (118 mg) at 70° C. under an atmosphere of nitrogen, a toluene solution (8.2 ml) of 5-bromo-2-(tetrahydro-2H-pyran-4-yl)pyridine (1.97 g) was added dropwise and stirred at the same temperature for 0.5 hour. Next, the reaction solution was cooled to room temperature, 1.0M tetrahydrofuran-solution (7.0 ml) of tetrabutylammonium fluoride was added and stirred at the same temperature for 1.5 hours. After completion of the reaction, a saturated aqueous solution of sodium bicarbonate was added and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated. The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give the titled compound (1.1 g) as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.